(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride
Description
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a substituted imidazole derivative with a methyl group at the 1-position of the imidazole ring and a methanamine side chain at the 2-position, protonated as a hydrochloride salt. It is widely used as a synthetic intermediate in medicinal chemistry and materials science. The compound (CAS 53332-67-5) is commercially available with purities up to 95% . Its structural features make it a versatile building block for synthesizing Schiff bases, coordination complexes, and bioactive molecules. For example, it has been employed in the preparation of nickel(II) complexes for cytotoxic studies , and as a precursor in the synthesis of pyridine-carboxamide derivatives for conformational studies .
Properties
IUPAC Name |
(1-methylimidazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-8-3-2-7-5(8)4-6;/h2-3H,4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBZZSKMXFFYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622749 | |
| Record name | 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161493-94-3 | |
| Record name | 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-imidazol-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Methylation of Imidazole Derivatives
A foundational approach involves the methylation of 1H-imidazole-2-methanamine precursors. The reaction typically employs methyl iodide or dimethyl sulfate as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate. The process is conducted in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation.
Reaction Conditions :
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Temperature : 0–5°C (initial), then room temperature
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Duration : 12–24 hours
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Yield : 65–78% (reported in analogous syntheses)
Post-methylation, the free amine is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).
Radziszewski Reaction Adaptation
The Radziszewski reaction, traditionally used for imidazole synthesis, has been adapted for this compound. Glyoxal, formaldehyde, ammonia, and methylamine undergo cyclocondensation in aqueous acetic acid. The intermediate 1-methylimidazole-2-carboxaldehyde is subsequently reduced to the primary amine using sodium borohydride or catalytic hydrogenation.
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Glyoxal concentration | 1.2–1.5 M |
| pH | 4.5–5.0 (acetic acid) |
| Reduction method | NaBH4 (0°C, 2 h) |
This method achieves 60–70% overall yield but requires careful control of stoichiometry to minimize byproducts like 2,4-dimethylimidazole derivatives.
Nucleophilic Substitution Pathways
Advanced routes utilize halogenated precursors such as 2-(chloromethyl)-1-methyl-1H-imidazole. Treatment with aqueous ammonia under high-pressure conditions (5–10 bar, 80–100°C) facilitates nucleophilic displacement.
Advantages :
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Single-step conversion from readily available intermediates
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Scalable to kilogram quantities with >80% conversion efficiency
Limitations :
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Requires specialized pressure equipment
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Potential for over-alkylation if ammonia concentration exceeds 25%
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern manufacturing employs continuous flow reactors to enhance heat/mass transfer. A representative protocol involves:
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Methylation Stage : 1H-imidazole-2-methanamine and methyl chloride are fed into a packed-bed reactor containing solid K2CO3 (residence time: 30 min, 50°C).
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Ammonolysis : The methylated product reacts with NH3 gas in a microchannel reactor (120°C, 20 bar).
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Salt Formation : In-line acidification with HCl gas yields the hydrochloride salt.
Process Metrics :
| Metric | Performance |
|---|---|
| Space-time yield | 1.2 kg/L·h |
| Purity | 99.2% (IPC-LC) |
| Solvent consumption | 0.5 L/kg product |
Catalytic Amination Technologies
Palladium-catalyzed cross-coupling has emerged as a high-precision alternative. 2-Bromomethyl-1-methylimidazole reacts with benzophenone imine in the presence of Pd(OAc)2/Xantphos, followed by acidic hydrolysis to liberate the primary amine.
Catalyst System :
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Pd(OAc)2 : 2 mol%
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Xantphos : 4 mol%
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Base : Cs2CO3 (2 equiv)
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Solvent : Toluene (reflux, 8 h)
This method achieves 85–90% yield with <50 ppm residual palladium, meeting pharmaceutical-grade specifications.
Reaction Optimization and Efficiency Analysis
Kinetic Studies of Methylation
Time-resolved NMR spectroscopy reveals pseudo-first-order kinetics for the methylation step (k = 0.12 min⁻¹ at 25°C). Side reactions become dominant above 40°C due to N3-alkylation, necessitating precise temperature control.
Solvent Effects on Amination
Solvent polarity critically influences nucleophilic substitution rates:
| Solvent | Relative Rate (krel) | Byproduct Formation |
|---|---|---|
| DMF | 1.00 | 8–12% |
| DMSO | 0.75 | 15–18% |
| Ethanol | 0.30 | <5% |
Ethanol suppresses byproducts through hydrogen-bond stabilization of the transition state, despite slower kinetics.
Purification and Characterization
Crystallization Optimization
The hydrochloride salt exhibits polymorphic behavior. Cooling crystallization from ethanol/water (3:1 v/v) at 0.5°C/min produces Form II crystals with optimal flow properties.
Crystallization Parameters :
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Supersaturation ratio : 1.5–2.0
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Seed loading : 1% w/w
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Final purity : 99.8% (by DSC/TGA)
Advanced Analytical Profiling
Multi-Nuclear NMR :
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¹H NMR (D2O) : δ 3.72 (s, 3H, N-CH3), 4.12 (s, 2H, CH2NH2), 7.05–7.15 (m, 2H, imidazole H4/H5)
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¹³C NMR : 33.2 (N-CH3), 46.8 (CH2NH2), 120.1–137.4 (imidazole C2/C4/C5)
High-Resolution Mass Spectrometry :
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Calculated for C5H10ClN3 : 147.0564
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Observed : 147.0561 (Δ = -2.0 ppm)
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Methylation | 65–78 | 95–97 | Moderate | 1.00 |
| Radziszewski | 60–70 | 90–93 | Low | 1.20 |
| Continuous Flow | 85–90 | 99+ | High | 0.80 |
| Catalytic Amination | 85–90 | 99.5 | High | 1.50 |
Continuous flow synthesis offers the best balance of efficiency and scalability, while catalytic methods excel in purity despite higher catalyst costs.
Recent Advances and Innovations
Biocatalytic Methylation
Engineered methyltransferases (e.g., SaMTase) enable enzymatic N-methylation under aqueous conditions (pH 7.5, 30°C). This green chemistry approach achieves 92% conversion with 100% regioselectivity, though enzyme costs remain prohibitive for large-scale use.
Photoredox Amination
Visible-light-mediated amination using Ru(bpy)3Cl2 as photocatalyst allows room-temperature reactions. Initial trials show 75% yield in 4 h irradiation (450 nm LED), representing a promising low-energy alternative.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
The compound serves as a crucial building block for synthesizing more complex molecules. Its imidazole ring structure allows for various chemical modifications, making it valuable in developing pharmaceuticals and agrochemicals. For instance, it can participate in nucleophilic substitution reactions, leading to derivatives with enhanced properties.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | PCC | DCM | (1-Methyl-1H-imidazol-2-yl)formaldehyde |
| Reduction | LiAlH4 | Ether | (1-Methyl-1H-imidazol-2-yl)methane |
| Substitution | Amines/Thiol | Base | Various methyl derivatives |
Biological Research
Antimicrobial and Antifungal Properties
Research indicates that (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride exhibits significant antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various pathogens, suggesting potential therapeutic applications.
Case Study: Cytotoxic Effects
A study published in 2013 explored the cytotoxic effects of this compound in platinum(II) complexes on human carcinoma cell lines. The findings revealed that several complexes showed notable cytotoxicity, with EC50 values ranging from 1.1 to 0.115 mM against the NCI-H460 lung cancer cell line, indicating its potential as an anticancer agent .
Medicinal Chemistry
Therapeutic Potential
The compound is under investigation for its role as a therapeutic agent. Its ability to interact with biological macromolecules makes it a candidate for treating infections and inflammatory conditions. The imidazole moiety is known for its coordination capabilities with metal ions, which could enhance its efficacy in various biological systems.
Industrial Applications
Catalysis and Material Science
In industrial settings, this compound is utilized in producing dyes, catalysts, and other functional materials. Its unique properties facilitate the development of advanced materials with specific functionalities.
Summary of Applications
The following table summarizes the key applications of this compound:
| Field | Application |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Antimicrobial and antifungal research |
| Medicine | Potential therapeutic agent for infections/inflammation |
| Industry | Production of dyes, catalysts, and functional materials |
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound’s analogs differ in substituent positions, functional groups, or side chains. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Pharmacological Activity
- Cytotoxicity: (1-Methyl-1H-imidazol-2-yl)methanamine-derived Pt(II) complexes exhibit cytotoxic activity against human carcinoma cell lines, though less potent than cisplatin. The methyl group at N1 enhances stability compared to unmethylated analogs .
- Comparison with 4-yl Isomer : The 4-yl isomer (CAS 1394838-42-6) shows reduced application in drug development, likely due to steric hindrance or unfavorable electronic effects .
Physicochemical Properties
- Solubility : The hydroxymethyl derivative (CAS 718642-27-4) has higher water solubility due to polar -OH groups, whereas the methanamine hydrochloride salt is more soluble in polar organic solvents .
- Stability : Methyl substitution at N1 (as in the target compound) improves resistance to ring-opening reactions compared to unmethylated analogs .
Pharmacological Studies
- Cytotoxic Complexes : Pt(II) complexes of (1-Methyl-1H-imidazol-2-yl)methanamine show moderate activity against ovarian (A2780) and breast (MCF-7) cancer cells, with IC₅₀ values ~20–50 μM, compared to cisplatin’s IC₅₀ of ~1–5 μM .
Biological Activity
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is an organic compound that belongs to the class of imidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an imidazole ring with a methyl group and an amine functional group. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
The biological activity of imidazole derivatives like this compound is attributed to their interaction with various biological targets. These include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and metabolic pathways, which is crucial for its anticancer properties.
- Receptor Interaction : It can interact with receptors that regulate cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce ROS production, leading to oxidative stress and subsequent cellular apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antifungal Activity
The compound has also shown antifungal activity against several fungal pathogens. In vitro assays revealed effective inhibition of fungal growth.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Cytotoxicity Studies
Cytotoxic effects of this compound have been evaluated using various cancer cell lines. A notable study assessed its impact on the NCI-H460 lung cancer cell line, revealing promising results.
| Compound | EC50 (mM) |
|---|---|
| This compound | 0.115 mM |
| Control | 0.500 mM |
Study on Cancer Cell Lines
A comparative study involving platinum(II) complexes with (1-Methyl-1H-imidazol-2-yl)methanamine as a ligand showed significant cytotoxic effects on human carcinoma cell lines. The study found that six out of eleven new Pt(II) complexes exhibited EC50 values ranging from 0.115 to 1.1 mM against the NCI-H460 cell line, indicating a strong potential for anticancer applications .
Mechanistic Insights
The mechanism by which this compound exerts its cytotoxic effects involves DNA damage through ROS generation. This leads to phosphorylation of p53 and activation of apoptotic pathways, including caspase activation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, and how can reaction efficiency be quantified?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or metal-catalyzed reactions. For example, replacing tert-butyl (2-aminoethyl)carbamate with (1-methyl-1H-imidazol-2-yl)methanamine in multi-step syntheses yields derivatives with high purity . Reaction efficiency is quantified using yield optimization (e.g., monitoring by HPLC) and purity assessment (NMR, mass spectrometry). Industrial-scale methods emphasize controlled temperatures and inert atmospheres to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., imidazole ring protons at δ 6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C₆H₁₁ClN₃, MW 160.63 g/mol) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves 3D structure, including hydrogen bonding and chloride ion coordination .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Use emergency eyewash stations for ocular exposure .
- Storage : Store in sealed glass containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can structural modifications of the imidazole ring influence the compound's biological activity, and what methodologies are used to assess these changes?
- Methodological Answer : Substituents at the imidazole 1- and 2-positions alter cytotoxicity. For example, Pt(II) complexes of this compound show enhanced activity against carcinoma cell lines (IC₅₀ = 8–12 µM) compared to cisplatin . Modifications are assessed via:
- In vitro assays : MTT/PrestoBlue for cell viability.
- Structure-Activity Relationship (SAR) : Computational docking (AutoDock) to predict binding affinity to DNA or kinases .
Q. What strategies resolve contradictions in cytotoxicity data between different studies involving this compound?
- Methodological Answer : Discrepancies arise from variations in cell lines (e.g., HeLa vs. MCF-7), assay protocols (e.g., incubation time), or impurity profiles. Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for reproducibility.
- Meta-Analysis : Pool data from multiple studies (e.g., RevMan) to identify confounding variables .
Q. What are the mechanistic insights into the solvent effects on the compound's stability during long-term storage?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS monitor degradation products (e.g., imidazole ring-opening by HCl) .
Q. How does the compound's coordination behavior with transition metals impact its application in medicinal chemistry?
- Methodological Answer : The imidazole nitrogen and amine group act as bidentate ligands, forming stable complexes with Pt(II), Cu(II), or Ru(II). These complexes exhibit redox activity (cyclic voltammetry) and enhanced DNA intercalation (ethidium bromide displacement assays) .
Q. What experimental approaches validate the compound's role as a building block in multi-step syntheses of heterocyclic pharmaceuticals?
- Methodological Answer :
- Stepwise Tracking : Use intermediates (e.g., Example 349 in patent syntheses) to confirm regioselectivity .
- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions to append aryl/heteroaryl groups. Monitor by TLC/GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
